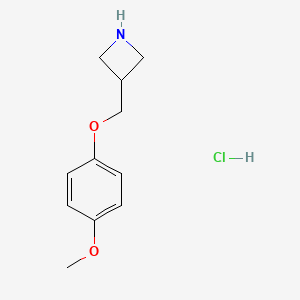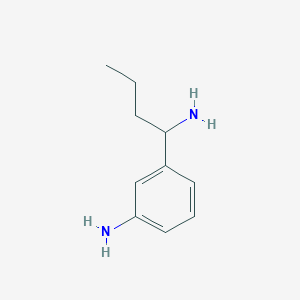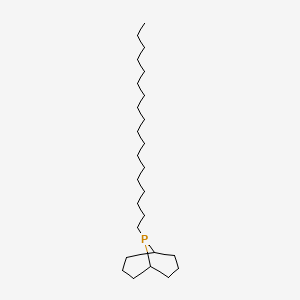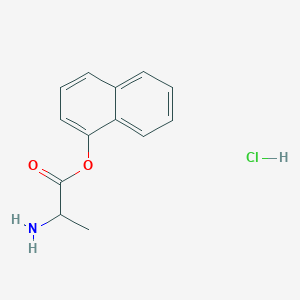
2-Amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the amino group: Amination reactions using suitable amine sources.
Substitution reactions: Introducing the 4-chlorophenyl and ethylsulfonyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Nitrile group addition: Cyanation reactions to introduce the carbonitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
2-Amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible pharmaceutical applications, such as in the development of new drugs.
Industry: Use in the production of materials with specific properties, such as conductive polymers or dyes.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups that may have similar chemical properties.
Amino-substituted compounds: Compounds with amino groups that can undergo similar reactions.
Uniqueness
2-Amino-4-(4-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C13H11ClN2O2S2 |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-5-ethylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H11ClN2O2S2/c1-2-20(17,18)13-11(10(7-15)12(16)19-13)8-3-5-9(14)6-4-8/h3-6H,2,16H2,1H3 |
InChI Key |
LJNJSQNOPJDOPY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)
![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)


![Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester](/img/structure/B12066186.png)

![N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide](/img/structure/B12066196.png)




![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)
